2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol
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Overview
Description
2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol is an organic compound characterized by the presence of a pyridine ring and two fluorine atoms attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol typically involves the reaction of pyridine derivatives with difluoroethanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the difluoroethanol, followed by nucleophilic substitution with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-(pyridin-2-yl)ethanone.
Reduction: Formation of 2,2-difluoro-1-(pyridin-2-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2,2-Difluoro-2-(pyrimidin-2-yl)ethan-1-ol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Properties
Molecular Formula |
C7H7F2NO |
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Molecular Weight |
159.13 g/mol |
IUPAC Name |
2,2-difluoro-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)6(11)5-3-1-2-4-10-5/h1-4,6-7,11H |
InChI Key |
JUSQLTTZXZYFIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)F)O |
Origin of Product |
United States |
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